N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
CAS No.: 373356-52-6
Cat. No.: VC2540802
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 373356-52-6 |
|---|---|
| Molecular Formula | C11H13N3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine |
| Standard InChI | InChI=1S/C11H13N3/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14) |
| Standard InChI Key | DZKXCPRBGCYVCH-UHFFFAOYSA-N |
| SMILES | CNCC1=CC(=NN1)C2=CC=CC=C2 |
| Canonical SMILES | CNCC1=CC(=NN1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine consists of a pyrazole core (a five-membered heterocyclic ring containing two adjacent nitrogen atoms) with a phenyl group at position 5 and a methylaminomethyl (-CH₂-NH-CH₃) group at position 3. The structural features of this compound contribute to its potential reactivity and biological interactions.
Physical and Chemical Properties
Based on its structure, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine would likely exhibit the following physicochemical properties:
| Property | Expected Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃ | Based on structural composition |
| Molecular Weight | Approximately 187.24 g/mol | Calculated from molecular formula |
| Physical State | Solid at room temperature | Common for similar pyrazole derivatives |
| Solubility | Moderate solubility in polar organic solvents; limited water solubility | Based on functional groups present |
| Melting Point | Likely between 120-180°C | Estimated from similar pyrazole compounds |
| LogP | Approximately 1.8-2.5 | Predicted based on structural components |
| pKa | Approximately 8.5-9.5 for the amine group | Typical for similar secondary amines |
Structural Features of Significance
The arrangement of substituents in N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine creates several important structural characteristics:
-
The pyrazole ring provides a rigid scaffold with two nitrogen atoms that can participate in hydrogen bonding.
-
The phenyl group at position 5 contributes aromatic character and potential π-π interactions with biological targets.
-
The methylaminomethyl group introduces a basic center that can form salt bridges with acidic residues in proteins.
-
The unsubstituted nitrogen at position 1 of the pyrazole ring can act as a hydrogen bond donor.
Synthesis Methods
From 5-phenyl-1H-pyrazole-3-carbaldehyde
This approach would involve a two-step process:
-
Preparation of 5-phenyl-1H-pyrazole-3-carbaldehyde from appropriate precursors.
-
Reductive amination with methylamine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Mannich Reaction Approach
The Mannich reaction could potentially provide a direct route:
-
Reaction of 5-phenyl-1H-pyrazole with formaldehyde and methylamine under appropriate conditions.
-
Optimization of reaction parameters to improve yield and selectivity.
From 3-(hydroxymethyl)-5-phenyl-1H-pyrazole
This approach would involve:
-
Synthesis of 3-(hydroxymethyl)-5-phenyl-1H-pyrazole.
-
Conversion of the hydroxyl group to a better leaving group (e.g., mesylate or tosylate).
-
Nucleophilic substitution with methylamine.
Comparison of Synthetic Approaches
| Synthetic Route | Advantages | Challenges | Optimal Conditions |
|---|---|---|---|
| Reductive Amination | Well-established methodology; Good yields typically possible | Requires preparation of aldehyde intermediate; Selectivity issues possible | Temperature: 0-25°C; Solvent: Methanol or THF; pH: 4-6 |
| Mannich Reaction | Direct approach; Fewer steps | May suffer from regioselectivity issues; Side reactions possible | Temperature: 25-60°C; Solvent: Ethanol or dioxane; Catalyst: Acetic acid |
| Nucleophilic Substitution | Good control over reaction; Clean conversion possible | Multi-step process; Requires handling of reactive intermediates | Temperature: 50-80°C; Solvent: DMF or acetonitrile; Base: K₂CO₃ or TEA |
Purification and Characterization
The purification of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine would likely involve:
-
Column chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients).
-
Recrystallization from suitable solvents (e.g., ethanol/water mixtures).
-
Formation of crystalline salts (e.g., hydrochloride or oxalate) for further purification.
Characterization would typically include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Elemental analysis
| Enzyme Class | Potential Binding Mode | Therapeutic Relevance |
|---|---|---|
| Kinases | Interaction with ATP-binding site via hydrogen bonding and hydrophobic interactions | Cancer, inflammatory disorders, neurological conditions |
| Phosphodiesterases | Binding to catalytic domain through π-stacking and H-bonding | Cardiovascular diseases, pulmonary disorders |
| Monoamine Oxidases | Interaction with flavin cofactor via aromatic interactions | Neuropsychiatric disorders, neurodegenerative diseases |
Receptor Modulation
The compound may interact with various receptors due to its balanced hydrophilic-lipophilic properties:
-
G-protein coupled receptors (particularly those with amine-binding pockets)
-
Nuclear receptors (through aromatic interactions)
-
Ion channels (via interactions with pore-forming regions)
Anti-inflammatory Activity
Pyrazole derivatives often demonstrate anti-inflammatory properties through multiple mechanisms:
-
Inhibition of cyclooxygenase enzymes (COX-1 and COX-2)
-
Modulation of pro-inflammatory cytokine production
-
Interference with inflammatory signaling cascades
Anticancer Properties
The structural features of this compound suggest potential anticancer activity through:
-
Inhibition of proliferation-associated kinases
-
Induction of apoptosis in cancer cells
-
Modulation of cell cycle progression
Neurological Applications
The compound may have applications in neurological disorders through:
-
Modulation of neurotransmitter systems (particularly monoaminergic pathways)
-
Neuroprotective effects via antioxidant mechanisms
-
Interaction with targets involved in neurodegeneration
Structure-Activity Relationships
Key Structural Elements
Understanding the relationship between structure and function is crucial for optimizing compounds like N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine:
Pyrazole Core
The pyrazole heterocycle serves as a rigid scaffold that:
Phenyl Substituent
The phenyl group at position 5:
-
Increases lipophilicity, potentially enhancing membrane permeability
-
Provides potential for π-π stacking interactions with aromatic amino acid residues
-
Offers a site for further functionalization to tune activity
Methylaminomethyl Group
The methylaminomethyl substituent at position 3:
-
Introduces a basic center for ionic interactions
-
Provides hydrogen bond donor capabilities
-
Contributes conformational flexibility to the molecule
Structural Modifications for Activity Enhancement
Based on established principles of medicinal chemistry, several modifications could potentially enhance the activity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine:
| Modification | Expected Effect | Potential Benefit |
|---|---|---|
| Halogenation of phenyl ring | Increased lipophilicity; Electronic effects | Enhanced membrane permeability; Altered binding affinity |
| Introduction of hydrogen bond acceptors on phenyl | Additional interaction points | Improved target selectivity |
| N-alkylation of pyrazole NH | Protection from metabolism; Conformational changes | Increased metabolic stability; Modified binding profile |
| Variation in amine substituent | Altered basicity; Steric effects | Fine-tuning of pharmacokinetic properties |
Physicochemical and Pharmacokinetic Considerations
Drug-Likeness Assessment
The potential of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a drug candidate can be evaluated using established criteria:
| Parameter | Predicted Value | Lipinski's Rule Compliance |
|---|---|---|
| Molecular Weight | 187.24 g/mol | Yes (< 500) |
| LogP | 1.8-2.5 (estimated) | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| Rotatable Bonds | 3 | Yes (< 10) |
Absorption
-
Moderate lipophilicity suggests good intestinal absorption potential
-
Secondary amine functionality may undergo first-pass metabolism
-
Potential for forming salts could enhance solubility and absorption
Distribution
-
Moderate molecular weight and lipophilicity suggest good tissue distribution
-
Basic amine group may lead to plasma protein binding
-
Potential for blood-brain barrier penetration due to favorable physicochemical properties
Metabolism
Likely metabolic pathways include:
-
N-demethylation of the secondary amine
-
Hydroxylation of the phenyl ring
-
Oxidation of the methylene bridge
-
Conjugation reactions (glucuronidation, sulfation)
Excretion
-
Metabolites likely excreted primarily via renal route
-
Parent compound and lipophilic metabolites may undergo biliary excretion
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the ¹H NMR spectrum:
-
Pyrazole C4-H: singlet at approximately δ 6.2-6.5 ppm
-
Phenyl protons: multiplet at approximately δ 7.2-7.6 ppm
-
Methylene protons: singlet at approximately δ 3.8-4.0 ppm
-
N-methyl protons: singlet at approximately δ 2.4-2.6 ppm
-
NH proton: broad singlet at approximately δ 1.5-2.0 ppm (may exchange with deuterium)
Mass Spectrometry
Expected fragmentation pattern:
-
Molecular ion at m/z 187 [M]⁺
-
Loss of methylamine fragment (m/z 157)
-
Fragmentation of the pyrazole ring
-
Phenyl-containing fragments
Chromatographic Methods
For purity determination and quantitative analysis:
-
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse phase
-
Mobile phase: Acetonitrile/water gradient with buffer
-
Detection: UV at 254 nm and 280 nm
-
-
Gas Chromatography (GC)
-
Column: 5% phenyl-methylpolysiloxane
-
Temperature program: 100-280°C at 10°C/min
-
Detection: Flame ionization detector or mass spectrometer
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume